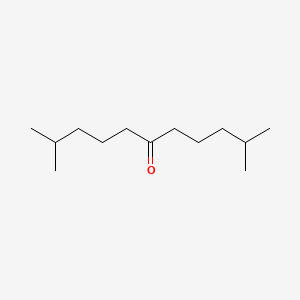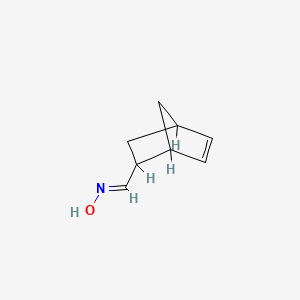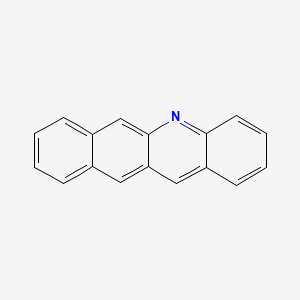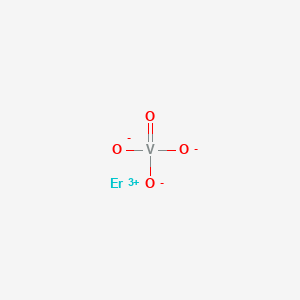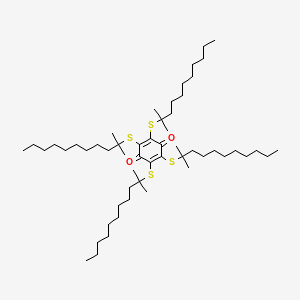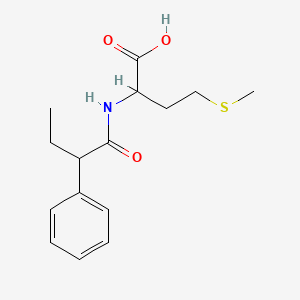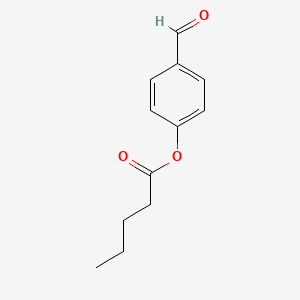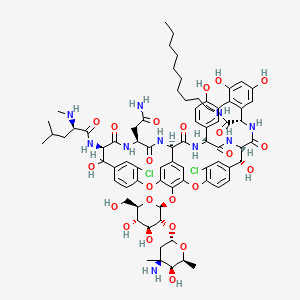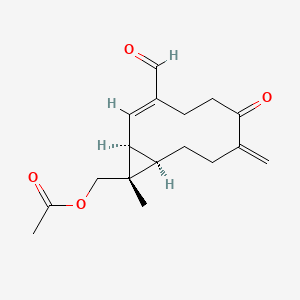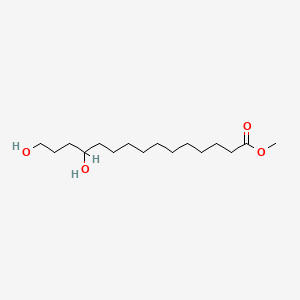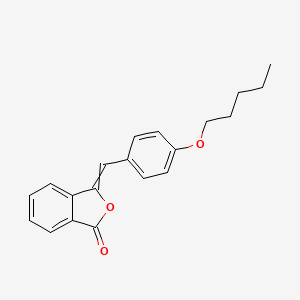
(Dimethylphosphinyl)methyl methacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Dimethylphosphinyl)methylmethacrylat ist eine organische Verbindung mit der Summenformel C7H13O3P. Sie ist bekannt für ihre Anwendungen in verschiedenen Bereichen, darunter Chemie, Biologie, Medizin und Industrie. Die Verbindung zeichnet sich durch das Vorhandensein einer Methacrylatgruppe und einer Dimethylphosphinylgruppe aus, die zu ihren einzigartigen chemischen Eigenschaften beitragen.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (Dimethylphosphinyl)methylmethacrylat erfolgt typischerweise durch Reaktion von Methacrylsäure mit Dimethylphosphinylchlorid. Die Reaktion wird in Gegenwart einer Base, wie Triethylamin, durchgeführt, um die während der Reaktion gebildete Salzsäure zu neutralisieren. Die Reaktionsbedingungen umfassen die Aufrechterhaltung einer Temperatur von etwa 0-5 °C, um den exothermen Charakter der Reaktion zu kontrollieren.
Industrielle Produktionsmethoden
Die industrielle Produktion von (Dimethylphosphinyl)methylmethacrylat folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von kontinuierlich gerührten Tankreaktoren (CSTR), um eine effiziente Vermischung und Reaktion zu gewährleisten. Das Produkt wird dann durch Destillation oder Kristallisationstechniken gereinigt, um die gewünschten Reinheitsgrade zu erreichen.
Chemische Reaktionsanalyse
Reaktionstypen
(Dimethylphosphinyl)methylmethacrylat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann zu Phosphinoxiden oxidiert werden.
Reduktion: Reduktionsreaktionen können die Phosphinylgruppe in eine Phosphingruppe umwandeln.
Substitution: Die Methacrylatgruppe kann Substitutionsreaktionen mit Nukleophilen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid verwendet.
Substitution: Nukleophile wie Amine und Alkohole werden häufig bei Substitutionsreaktionen eingesetzt.
Hauptprodukte, die gebildet werden
Oxidation: Phosphinoxide.
Reduktion: Phosphinderivate.
Substitution: Verschiedene substituierte Methacrylatderivate.
Analyse Chemischer Reaktionen
Types of Reactions
(Dimethylphosphinyl)methyl methacrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinyl group to a phosphine group.
Substitution: The methacrylate group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted methacrylate derivatives.
Wissenschaftliche Forschungsanwendungen
(Dimethylphosphinyl)methylmethacrylat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Monomer bei der Synthese von Polymeren mit einzigartigen Eigenschaften verwendet.
Biologie: Wird bei der Entwicklung von biokompatiblen Materialien für medizinische Geräte eingesetzt.
Medizin: Für seine potenzielle Verwendung in Arzneimittelträgersystemen untersucht.
Industrie: Wird bei der Herstellung von Spezialbeschichtungen und Klebstoffen eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von (Dimethylphosphinyl)methylmethacrylat beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Die Methacrylatgruppe kann polymerisieren und lange Ketten bilden, die zu den Eigenschaften des Materials beitragen. Die Dimethylphosphinylgruppe kann mit biologischen Molekülen interagieren und möglicherweise zelluläre Prozesse beeinflussen.
Wirkmechanismus
The mechanism of action of (Dimethylphosphinyl)methyl methacrylate involves its interaction with various molecular targets. The methacrylate group can undergo polymerization, forming long chains that contribute to the material’s properties. The dimethylphosphinyl group can interact with biological molecules, potentially affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Methylmethacrylat: Eine einfachere Methacrylatverbindung ohne die Phosphinylgruppe.
Ethylmethacrylat: Ähnlich wie Methylmethacrylat, jedoch mit einer Ethylgruppe.
Butylmethacrylat: Enthält eine Butylgruppe anstelle einer Methylgruppe.
Einzigartigkeit
(Dimethylphosphinyl)methylmethacrylat ist aufgrund des Vorhandenseins der Dimethylphosphinylgruppe einzigartig, die ihm besondere chemische und physikalische Eigenschaften verleiht. Dies macht es für spezielle Anwendungen geeignet, bei denen andere Methacrylatverbindungen möglicherweise nicht effektiv sind.
Eigenschaften
CAS-Nummer |
41392-09-0 |
|---|---|
Molekularformel |
C7H13O3P |
Molekulargewicht |
176.15 g/mol |
IUPAC-Name |
dimethylphosphorylmethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C7H13O3P/c1-6(2)7(8)10-5-11(3,4)9/h1,5H2,2-4H3 |
InChI-Schlüssel |
BAEVZTYQZQWKMM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OCP(=O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


